molecular formula C18H13NO4 B1389802 2-(4-Phenoxyphenoxy)isonicotinic acid CAS No. 1199215-62-7

2-(4-Phenoxyphenoxy)isonicotinic acid

Cat. No. B1389802
CAS RN: 1199215-62-7
M. Wt: 307.3 g/mol
InChI Key: ACQIQSZZTAQCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenoxyphenoxy)isonicotinic acid is a chemical compound with the formula C₁₈H₁₃NO₄ . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular weight of this compound is 307.31 . The InChI code for this compound is 1S/C18H13NO4/c20-18(21)13-10-11-19-17(12-13)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-12H, (H,20,21) .

Scientific Research Applications

2-(4-Phenoxyphenoxy)isonicotinic acid has been studied for its potential applications in various areas of scientific research, such as organic and synthetic chemistry, biochemistry, and physiology. For example, it has been used as a synthetic intermediate in the synthesis of other compounds, such as isonicotinic acid derivatives, and it has been used in the synthesis of biologically active compounds. In addition, this compound has been used as a tool to study the structure and function of proteins, as well as the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

2-(4-Phenoxyphenoxy)isonicotinic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound and can be stored for long periods of time without degradation. However, this compound is a weak acid, and its binding to proteins or receptors may be affected by the pH of the solution in which it is used.

Future Directions

The potential future applications for 2-(4-Phenoxyphenoxy)isonicotinic acid are numerous. For example, it could be used to study the structure and function of proteins involved in various biochemical and physiological processes. In addition, it could be used to study the effects of drugs on these processes. Finally, it could be used as a tool to develop new drugs or to improve existing drugs.

Safety and Hazards

2-(4-Phenoxyphenoxy)isonicotinic acid is classified as an irritant . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

2-(4-Phenoxyphenoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity, stability, and function. For instance, it has been observed to interact with certain proteomics research enzymes, affecting their catalytic activities . The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities . This binding interaction can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its ability to exert its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(4-phenoxyphenoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(21)13-10-11-19-17(12-13)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-12H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQIQSZZTAQCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.